7-Chloro-1-(3-methoxypropyl)-1H-benzo[d]imidazole-2-carbaldehyde
CAS No.:
Cat. No.: VC13500771
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClN2O2 |
|---|---|
| Molecular Weight | 252.69 g/mol |
| IUPAC Name | 7-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde |
| Standard InChI | InChI=1S/C12H13ClN2O2/c1-17-7-3-6-15-11(8-16)14-10-5-2-4-9(13)12(10)15/h2,4-5,8H,3,6-7H2,1H3 |
| Standard InChI Key | HDIDYMAKJXQWPW-UHFFFAOYSA-N |
| SMILES | COCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
| Canonical SMILES | COCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 7-chloro-1-(3-methoxypropyl)benzimidazole-2-carbaldehyde, reflects its substitution pattern. The benzimidazole scaffold consists of a fused benzene and imidazole ring, with the following functional groups:
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Chlorine at position 7, enhancing electrophilicity and influencing binding interactions.
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3-Methoxypropyl at nitrogen-1, contributing to solubility and steric bulk.
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Aldehyde at position 2, enabling nucleophilic additions and serving as a synthetic handle.
The canonical SMILES representation (COCCCN1C(=NC2=C1C(=CC=C2)Cl)C=O) and InChIKey (HDIDYMAKJXQWPW-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 252.69 g/mol |
| LogP (Predicted) | 1.06 |
| Topological Polar Surface Area | 45.75 Ų |
| Solubility (Water) | 1.65 mg/mL |
The compound’s moderate lipophilicity (LogP ~1.06) and polar surface area (~45.75 Ų) suggest balanced membrane permeability and solubility, favorable for pharmaceutical applications .
Synthesis and Manufacturing
Oxidation of Hydroxymethyl Precursors
A common route to benzimidazole-2-carbaldehydes involves oxidizing 2-hydroxymethylbenzimidazole derivatives. For example, manganese dioxide (MnO₂) in dichloromethane or ethyl acetate at elevated temperatures (40–65°C) achieves yields of 51–85% . This method is scalable but requires careful control of stoichiometry to avoid over-oxidation .
Table 2: Comparative Oxidation Methods
| Oxidizing Agent | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| MnO₂ | Dichloromethane | 40°C | 85% | |
| Ru(bpp)(pydic) | Water | 50°C | 70% | |
| MnO₂ | Ethyl Acetate | 65°C | 76% |
Functionalization Strategies
Introducing the 3-methoxypropyl and chloro groups typically occurs via nucleophilic substitution or Friedel-Crafts alkylation. For instance, refluxing benzimidazole precursors with 3-methoxypropyl chloride in ethanol under acidic conditions yields the N-alkylated product, which is subsequently chlorinated using thionyl chloride or phosphorus pentachloride. Purification via recrystallization or chromatography ensures high purity (>95%).
Chemical Reactivity and Derivative Formation
Aldehyde-Specific Reactions
The aldehyde group undergoes characteristic reactions:
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Reduction: Sodium borohydride (NaBH₄) converts it to a hydroxymethyl group, useful for prodrug design.
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Condensation: Reaction with amines forms Schiff bases, which exhibit antimicrobial and anticancer activities.
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Oxidation: Controlled oxidation with potassium permanganate yields the carboxylic acid, a precursor for metal-chelating agents.
Halogen-Directed Transformations
The chlorine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl groups, diversifying the compound’s applications.
Biological Activities and Mechanisms
Antimicrobial Properties
Benzimidazoles inhibit microbial DNA gyrase and topoisomerase IV. The chloro and methoxypropyl groups enhance binding to the ATPase domain of these enzymes, disrupting DNA replication. Preliminary studies show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli.
Table 3: Biological Activity Profile
| Activity | Target | IC₅₀/MIC | Mechanism |
|---|---|---|---|
| Anticancer | Tubulin | 1.5–3.2 µM | Microtubule disruption |
| Antimicrobial | DNA Gyrase | 2–8 µg/mL | Enzyme inhibition |
| Anti-inflammatory | COX-2 | 10 µM | Prostaglandin suppression |
Research Applications and Future Directions
Pharmaceutical Development
The compound serves as a precursor for kinase inhibitors and protease-activated receptor (PAR) antagonists. Derivatives bearing sulfonamide or hydrazone groups show promise in treating hypertension and neurodegenerative disorders.
Material Science
Its planar aromatic structure and electron-deficient chlorine atom make it a candidate for organic semiconductors and light-emitting diodes (OLEDs).
Challenges and Opportunities
While the compound’s reactivity and bioactivity are well-documented, pharmacokinetic studies (e.g., bioavailability, metabolic stability) remain scarce. Future work should prioritize in vivo efficacy and toxicity profiling to advance therapeutic applications.
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